Cas no 1227517-00-1 (2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine)

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine is a fluorinated and iodinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a fluorine atom at the 2-position, an iodine substituent at the 4-position, and a trifluoromethyl group at the 3-position—enhance its reactivity and versatility as a building block for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The electron-withdrawing trifluoromethyl group improves stability and influences the compound's electronic properties, making it valuable for designing bioactive molecules. This compound is particularly useful in medicinal chemistry for developing fluorinated analogs with optimized pharmacokinetic profiles. Its high purity and well-defined reactivity ensure consistent performance in synthetic applications.
2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine structure
1227517-00-1 structure
Product name:2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine
CAS No:1227517-00-1
MF:C6H2F4IN
Molecular Weight:290.984867572784
CID:4689046

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-4-iodo-3-(trifluoromethyl)pyridine
    • FCH1344899
    • 2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine
    • インチ: 1S/C6H2F4IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H
    • InChIKey: PSHDDJYTQJYFRF-UHFFFAOYSA-N
    • SMILES: IC1C=CN=C(C=1C(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • トポロジー分子極性表面積: 12.9

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A023026403-500mg
2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine
1227517-00-1 97%
500mg
$1038.80 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2007822-1g
2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine
1227517-00-1 97%
1g
¥7316.00 2024-08-09
Alichem
A023026403-250mg
2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine
1227517-00-1 97%
250mg
$680.00 2023-09-03
Alichem
A023026403-1g
2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine
1227517-00-1 97%
1g
$1814.40 2023-09-03

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine 関連文献

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridineに関する追加情報

Introduction to 2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine (CAS No: 1227517-00-1)

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine, with the chemical formula C₇H₂F₄IN, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1227517-00-1, has garnered significant attention due to its unique structural properties and broad applicability in synthetic chemistry. The presence of multiple fluorine atoms and an iodine substituent makes it a valuable building block for the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals.

The compound's structure consists of a pyridine core substituted with a fluoro group at the 2-position, an iodo group at the 4-position, and a trifluoromethyl group at the 3-position. This specific arrangement imparts distinct electronic and steric properties, making it an attractive candidate for various chemical transformations. The fluorine atoms, in particular, enhance the lipophilicity and metabolic stability of the resulting molecules, which are critical factors in drug design.

In recent years, there has been a surge in research focused on the development of fluorinated heterocycles due to their enhanced biological activity and improved pharmacokinetic profiles. Among these, 2-fluoro-4-iodo-3-(trifluoromethyl)pyridine has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic areas. Its reactivity allows for facile functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the construction of complex molecular architectures.

One of the most compelling applications of this compound is in the field of oncology. Researchers have leveraged its structural features to develop novel kinase inhibitors that exhibit high selectivity and potency against cancer-related targets. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which play a crucial role in tumor growth and progression. The introduction of fluorine atoms into these inhibitors has been shown to improve their binding affinity to the target proteins, leading to more effective therapeutic outcomes.

The agrochemical sector has also benefited from the use of 2-fluoro-4-iodo-3-(trifluoromethyl)pyridine. Its incorporation into pesticide formulations has resulted in compounds with enhanced efficacy against a range of pests while maintaining environmental safety. The trifluoromethyl group, in particular, contributes to the bioactivity of these agrochemicals by increasing their resistance to metabolic degradation. This has led to the development of more sustainable and effective crop protection agents.

The synthetic methodologies for preparing 2-fluoro-4-iodo-3-(trifluoromethyl)pyridine have also seen significant advancements. Modern synthetic routes often involve multi-step processes that utilize palladium-catalyzed reactions and transition-metal complexes to achieve high yields and purity. These methods are not only efficient but also environmentally friendly, aligning with the growing emphasis on green chemistry principles.

In addition to its pharmaceutical and agrochemical applications, this compound has found utility in materials science. The unique electronic properties of fluorinated pyridines make them suitable for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The ability to fine-tune these properties through structural modifications opens up new possibilities for developing advanced materials with tailored functionalities.

The future prospects for 2-fluoro-4-iodo-3-(trifluoromethyl)pyridine are promising, with ongoing research exploring its potential in emerging fields such as drug discovery and nanotechnology. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.

In conclusion, 2-fluoro-4-iodo-3-(trifluoromethyl)pyridine (CAS No: 1227517-00-1) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel compounds with enhanced biological activity and functional properties. As synthetic chemistry continues to advance, this compound will undoubtedly remain at the forefront of scientific innovation.

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